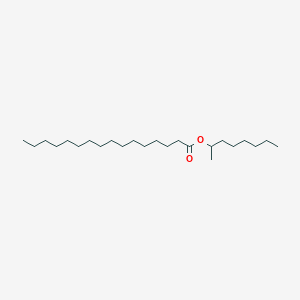![molecular formula C8H14I2N2O2 B3053741 2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide CAS No. 55755-92-5](/img/structure/B3053741.png)
2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide
Vue d'ensemble
Description
2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide is an organic compound that features two iodine atoms and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide typically involves the iodination of acetamide derivatives. One common method is the reaction of 2-iodoacetamide with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the iodine atoms.
Oxidation Reactions: The acetamide group can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in an organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Reduction: Products include deiodinated acetamide derivatives.
Oxidation: Products include oxidized acetamide derivatives.
Applications De Recherche Scientifique
2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein modifications and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the alkylation of thiol groups in proteins. This alkylation can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function. The molecular targets include cysteine proteases and other enzymes with active-site cysteine residues. The pathways involved often relate to the inhibition of enzyme activity, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetamide: Similar in structure but lacks the butyl group.
Iodoacetic Acid: Similar in structure but has a carboxylic acid group instead of an acetamide group.
Chloroacetamide: Similar but contains chlorine instead of iodine.
Uniqueness
2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide is unique due to its dual iodine atoms and the presence of both an acetamide and a butyl group. This structure allows for specific interactions with biological molecules and provides distinct reactivity compared to its analogs.
Propriétés
IUPAC Name |
2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14I2N2O2/c9-5-7(13)11-3-1-2-4-12-8(14)6-10/h1-6H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASVJXANGDJOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CI)CNC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971134 | |
| Record name | N,N'-(Butane-1,4-diyl)bis(2-iodoethanimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55755-92-5 | |
| Record name | NSC58802 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(Butane-1,4-diyl)bis(2-iodoethanimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Benzyl(dimethyl)silyl]methyl carbamate](/img/structure/B3053658.png)
![4H-Furo[3,2-b]indole](/img/structure/B3053659.png)





![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-](/img/structure/B3053670.png)
![N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B3053671.png)



![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/no-structure.png)

